molecular formula C16H15NO B11870642 2-(4-(Indolizin-2-yl)phenyl)ethanol CAS No. 62705-85-5

2-(4-(Indolizin-2-yl)phenyl)ethanol

Cat. No.: B11870642
CAS No.: 62705-85-5
M. Wt: 237.30 g/mol
InChI Key: STMYARKWDGNLQN-UHFFFAOYSA-N
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Description

2-(4-(Indolizin-2-yl)phenyl)ethanol is a chemical compound that features an indolizine moiety attached to a phenyl ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Indolizin-2-yl)phenyl)ethanol typically involves the formation of the indolizine ring followed by its attachment to the phenyl ring and subsequent introduction of the ethanol group. One common method involves the use of transition metal-catalyzed reactions and oxidative coupling . For instance, the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone can yield the desired indolizine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Indolizin-2-yl)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the indolizine ring or the phenyl ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(4-(Indolizin-2-yl)phenyl)acetaldehyde or 2-(4-(Indolizin-2-yl)phenyl)acetic acid .

Mechanism of Action

Properties

CAS No.

62705-85-5

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(4-indolizin-2-ylphenyl)ethanol

InChI

InChI=1S/C16H15NO/c18-10-8-13-4-6-14(7-5-13)15-11-16-3-1-2-9-17(16)12-15/h1-7,9,11-12,18H,8,10H2

InChI Key

STMYARKWDGNLQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)CCO

Origin of Product

United States

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